molecular formula C16H14N2O B8758910 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde CAS No. 906477-09-6

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde

Cat. No.: B8758910
CAS No.: 906477-09-6
M. Wt: 250.29 g/mol
InChI Key: VCAODJWBUQPYEE-UHFFFAOYSA-N
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Description

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl group, a naphthalene ring, and an imidazole ring with a formyl group at the 4-position.

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a C17,20-lyase inhibitor, it binds to the enzyme’s active site, preventing the conversion of precursors into androgens, thereby reducing androgen levels in the body . This mechanism is crucial in the treatment of androgen-dependent prostate cancer.

Comparison with Similar Compounds

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

906477-09-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3

InChI Key

VCAODJWBUQPYEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,5-dibromo-1-ethyl-2-naphthalen-1-yl-1H-imidazole (3.80 g, 10 mmol) in anhydrous THF (60 ml) at −78° C. under nitrogen is added a solution of n-BuLi in hexane (1.6 M, 6.88 ml, 11 mmol, 1.1 eq.) dropwise. The resulting mixture is stirred at −78° C. for 1 hr, followed by dropwise addition of TMSCl (1.188 g, 11 mmol, 1.1 eq.). The resulting solution is stirred at −78° C. After 1 hr, n-BuLi in hexane (1.6 M, 6.88 ml, 11 mmol, 1.1 eq.) is added dropwise. The resulting mixture is stirred at −78° C. for 1 hr followed by the addition of anhydrous DMF (3.65 g, 50 mmol, 5.0 eq.). The resulting solution is stirred at −78° C. for 10 min, and then warmed to rt and stirred for additional 10 min. Water (30 ml) is added to quench the reaction, followed by the addition of MeOH (3 ml). The resulting mixture is stirred at rt for 4 hr. The organic solvent is evaporated under reduced pressure and the residue is extracted with EtOAc (50 ml×3). The combined organic layers are washed with water and brine, and dried over Na2SO4. Concentration and purification through silica gel chromatography (hexanes/EtOAc, from 8:1 to 4:1) affords the title compound. LCMS 251 (M+1).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.188 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.88 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.65 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

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